![molecular formula C15H13N5O3 B2825662 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941901-39-9](/img/structure/B2825662.png)
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a derivative of the pyrimidine class of compounds . Pyrimidine derivatives have been explored for their potential as antitubercular agents .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been described in the literature . For instance, a method for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including dioxo, pyridin-2-ylmethyl, and dihydropyrido[3,2-d]pyrimidin-1(2H)-yl groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of its functional groups. For instance, the pyrimidine ring could potentially undergo reactions typical of aromatic compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity of Pyrimidinone Derivatives A study focused on synthesizing a series of pyrimidinones and oxazinones derivatives as antimicrobial agents, starting from citrazinic acid. These compounds, including various pyrimidinone derivatives, showed significant antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. This suggests their potential as effective antimicrobial agents in medical research and therapy applications (Hossan et al., 2012).
Formation of Polymeric Coordination Complexes Research into the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 produced mixtures of pyrimidine and piperidone derivatives, as well as polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The structural elucidation of these compounds provided insights into their potential applications in the development of new materials or chemical processes (Klimova et al., 2013).
Histamine H4 Receptor Ligands for Anti-inflammatory and Antinociceptive Applications A series of 2-aminopyrimidines were synthesized and optimized for potency as ligands for the histamine H4 receptor, leading to the identification of compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This research underscores the therapeutic potential of H4 receptor antagonists in treating inflammation and pain (Altenbach et al., 2008).
Design and Synthesis for In Vitro Cytotoxic Activity The synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives aimed at discovering new anticancer agents led to the identification of compounds exhibiting appreciable cancer cell growth inhibition against a range of cancer cell lines. This highlights the potential of these derivatives in the development of novel anticancer therapies (Al-Sanea et al., 2020).
Crystal Structure Analysis for Drug Design The crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were determined, revealing a folded conformation stabilized by intramolecular N—H⋯N hydrogen bonding. This structural insight is crucial for the design and optimization of drugs targeting specific molecular interactions (Subasri et al., 2016).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential as an antitubercular agent, given the promising results seen with similar pyrimidine derivatives . Additionally, further studies could be conducted to optimize its synthesis and understand its mechanism of action.
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for pyridine or pyrimidine derivatives .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it is possible that it interacts with its targets by forming hydrogen bonds or through π-π stacking interactions . These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to nucleotide metabolism or signal transduction . The downstream effects of these pathway alterations would depend on the specific roles of the affected proteins or enzymes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile .
Result of Action
Based on its potential targets and mode of action, it could potentially alter cellular processes such as cell growth, division, or signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, changes in pH or temperature could affect the compound’s solubility or stability, while the presence of other molecules could affect its binding to its targets .
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c16-12(21)9-19-11-5-3-7-18-13(11)14(22)20(15(19)23)8-10-4-1-2-6-17-10/h1-7H,8-9H2,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRDLZGHOAGBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B2825583.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine](/img/structure/B2825584.png)
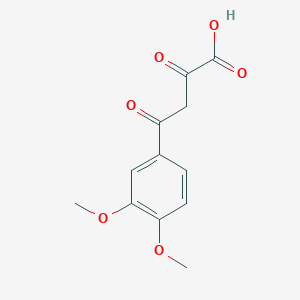
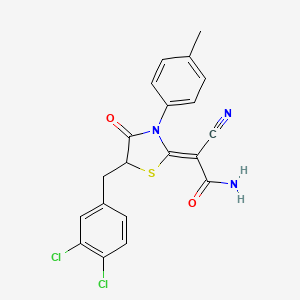

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2825590.png)
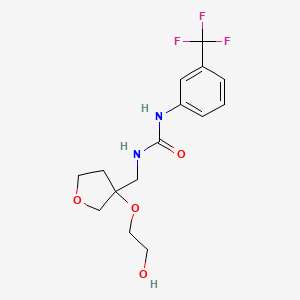
![N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2825593.png)
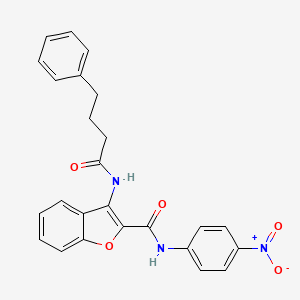
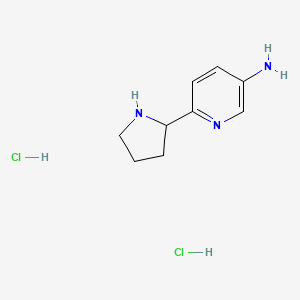

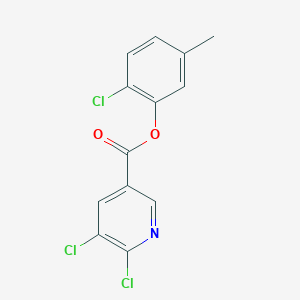
![Ethyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2825600.png)
![1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2825601.png)